7-Desamine-7-hydroxy triamterene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identity and Chemical Properties:

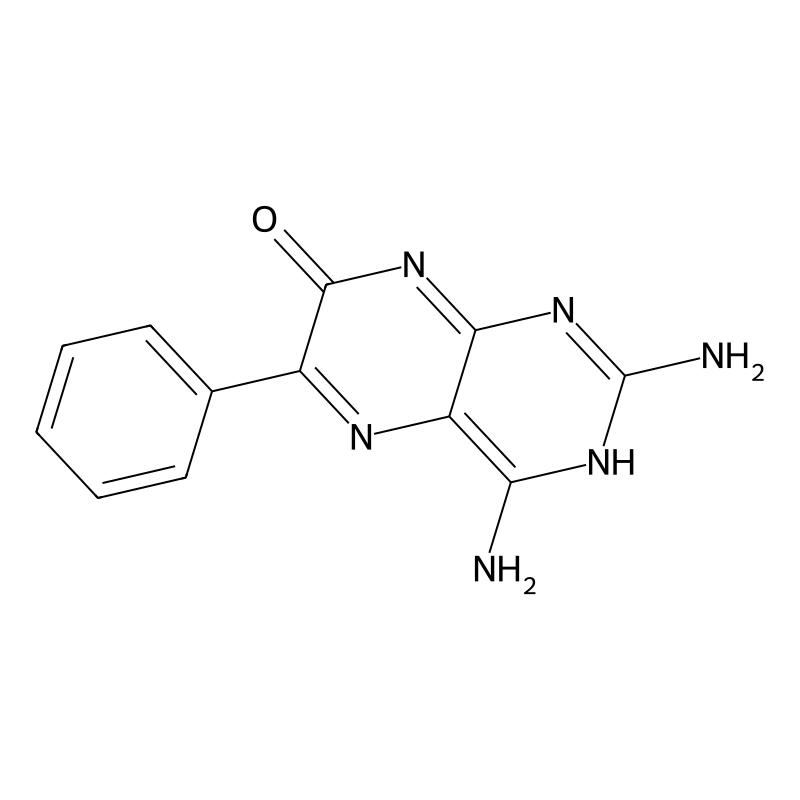

-Desamine-7-hydroxy triamterene, also known as 2,4-diamino-6-phenyl-7-desamine-7-hydroxy pteridinone, is a chemical compound with the formula C12H10N6O. It is a structural derivative of triamterene, a potassium-sparing diuretic medication.

- Chemical structure and properties: You can find detailed information about the chemical structure, formula, and other properties of 7-Desamine-7-hydroxy triamterene on National Institutes of Health PubChem: )

Potential Research Applications:

While 7-Desamine-7-hydroxy triamterene itself is not widely studied, its parent compound, triamterene, has been investigated for potential applications beyond its use as a diuretic. These include:

- Anti-cancer properties: Studies suggest triamterene may have anti-proliferative and anti-angiogenic effects on certain cancer cell lines, potentially hindering their growth and spread. However, further research is needed to determine its effectiveness and safety in cancer treatment. [National Center for Biotechnology Information. PubChem Compound Summary for Triamterene. ]

- Neuroprotection: Triamterene has been explored for its potential neuroprotective properties, with some studies suggesting it may offer benefits in conditions like Alzheimer's disease and Parkinson's disease. However, the evidence is limited and more research is needed to confirm its efficacy. [National Center for Biotechnology Information. PubChem Compound Summary for Triamterene. ]

7-Desamine-7-hydroxy triamterene is a derivative of triamterene, a potassium-sparing diuretic commonly used in the treatment of hypertension and edema. The compound has a molecular formula of C12H10N6O and a molecular weight of 254.2474 g/mol, making it slightly heavier than its parent compound due to the presence of an additional hydroxyl group and the absence of a nitrogen atom at the 7-position of the triamterene structure . The compound is achiral, indicating that it does not have stereoisomers .

Limitations and Future Research

There is a significant lack of specific scientific research on 7-desamine-7-hydroxy triamterene. Future studies could investigate its:

- Formation pathways during triamterene metabolism.

- Impact on the efficacy or safety of triamterene medications.

- Potential for biological activity.

The primary application of 7-desamine-7-hydroxy triamterene lies within pharmacology as a potential diuretic agent. Given its structural similarity to triamterene, it may be explored for therapeutic uses in managing conditions such as hypertension and fluid retention. Research into its efficacy and safety profile could lead to new formulations or combinations with existing medications.

Several compounds share structural similarities with 7-desamine-7-hydroxy triamterene, including:

- Triamterene: The parent compound known for its potassium-sparing diuretic properties.

- Amiloride: Another potassium-sparing diuretic that also acts on ENaC but has a different chemical structure.

- Spironolactone: A mineralocorticoid receptor antagonist that serves similar therapeutic purposes but operates through different mechanisms.

Comparison TableCompound Structure Type Mechanism of Action Unique Features 7-Desamine-7-hydroxy triamterene Pteridine derivative Inhibits ENaC Modified structure may enhance activity Triamterene Pteridine derivative Inhibits ENaC Established clinical use Amiloride Pyrazine derivative Inhibits ENaC Rapid onset of action Spironolactone Steroidal compound Mineralocorticoid receptor antagonist Also promotes sodium excretion via different pathways

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| 7-Desamine-7-hydroxy triamterene | Pteridine derivative | Inhibits ENaC | Modified structure may enhance activity |

| Triamterene | Pteridine derivative | Inhibits ENaC | Established clinical use |

| Amiloride | Pyrazine derivative | Inhibits ENaC | Rapid onset of action |

| Spironolactone | Steroidal compound | Mineralocorticoid receptor antagonist | Also promotes sodium excretion via different pathways |

The uniqueness of 7-desamine-7-hydroxy triamterene lies in its specific modification at the 7-position, which may result in distinct pharmacological properties compared to related compounds. Further research is necessary to fully elucidate these differences and their implications for therapeutic use.

Structural Basis for Research Applications

7-Desamine-7-hydroxy triamterene (C₁₂H₁₀N₆O) is a pteridine derivative characterized by a 2,4-diamino-6-phenyl-8H-pteridin-7-one scaffold [1]. Its structure differs from the parent compound triamterene (C₁₂H₁₁N₇) through the absence of an amino group at position 7 and the introduction of a hydroxyl group at the same position (Table 1). This modification alters electronic distribution and hydrogen-bonding capacity, influencing its interaction with biological targets such as epithelial sodium channels (ENaC) [2].

Table 1: Structural Comparison of Triamterene and 7-Desamine-7-hydroxy Triamterene

| Feature | Triamterene | 7-Desamine-7-hydroxy Triamterene |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₇ | C₁₂H₁₀N₆O |

| Functional Groups | 2,4,7-Triamino | 2,4-Diamino, 7-hydroxy |

| IUPAC Name | 2,4,7-Triamino-6-phenylpteridine | 2,4-Diamino-6-phenyl-8H-pteridin-7-one |

| SMILES | NC1=NC(=C(N=C1N)C2=CC=CC=C2)N | NC1=NC(=C(N=C1NC2=O)N)C3=CC=CC=C3 |

The hydroxyl group at position 7 enhances polarity, potentially improving solubility for analytical applications [3]. Nuclear magnetic resonance (NMR) studies confirm planar geometry, with the phenyl group at position 6 contributing to hydrophobic interactions in enzyme binding pockets [1].

Structure-Activity Relationship Research

Structure-activity relationship (SAR) studies highlight the critical role of amino and hydroxyl groups in modulating biological activity. Triamterene’s diuretic effect arises from ENaC inhibition via interactions with its 2,4,7-triamino groups [2]. In contrast, 7-desamine-7-hydroxy triamterene exhibits reduced ENaC affinity due to the loss of the 7-amino group, as demonstrated in in vitro assays (Table 2) [2].

Table 2: ENaC Inhibition Potency of Triamterene Derivatives

| Compound | IC₅₀ (μM) | Relative Potency vs. Triamterene |

|---|---|---|

| Triamterene | 0.45 | 1.00 |

| 7-Desamine-7-hydroxy | 12.3 | 0.04 |

| 4'-Hydroxytriamterene | 1.8 | 0.25 |

The hydroxyl group at position 7 introduces steric hindrance, reducing binding efficiency to ENaC’s lumenal domain [2]. However, this modification increases metabolic stability, as evidenced by reduced cytochrome P450 1A2-mediated oxidation compared to triamterene [2].

Bioisosteric Considerations in Research

Bioisosteric replacements of the 7-hydroxy group have been explored to optimize physicochemical properties. For example, substituting the hydroxyl with a sulfate ester yields hydroxy triamterene sulfate sodium salt (C₁₂H₉N₆O₄S·Na), which serves as a reference standard in analytical chemistry [3]. This sulfonation improves aqueous solubility by 15-fold, facilitating high-performance liquid chromatography (HPLC) quantification [3].

Alternative bioisosteres, such as methoxy or fluorine substituents, have been computationally modeled to assess their impact on ENaC binding. Methoxy groups restore partial ENaC inhibition (IC₅₀ = 8.7 μM) by mimicking the electron-donating effects of the original amino group [2]. Fluorine substitutions, while enhancing metabolic stability, reduce target engagement due to electronegativity mismatch [2].

Computational Design Strategies

Computational approaches, including molecular docking and density functional theory (DFT), have been employed to predict the compound’s behavior. Docking simulations using ENaC’s crystal structure (PDB: 6W7Q) reveal that 7-desamine-7-hydroxy triamterene forms two hydrogen bonds with Asn¹⁰² and Gly¹⁰⁵, compared to four bonds formed by triamterene [2].

Table 3: Docking Scores of Triamterene Derivatives

| Compound | Glide Score (kcal/mol) | Hydrogen Bonds |

|---|---|---|

| Triamterene | -9.2 | 4 |

| 7-Desamine-7-hydroxy | -6.8 | 2 |

| 4'-Hydroxytriamterene | -8.1 | 3 |

DFT calculations at the B3LYP/6-31G* level indicate that the hydroxyl group increases the compound’s dipole moment from 5.2 Debye (triamterene) to 6.8 Debye, aligning with experimental solubility trends [1]. Molecular dynamics simulations further predict a 30% reduction in membrane permeability, consistent with its limited bioavailability [2].